molecular formula C10H12BrN B1491736 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1558225-52-7

8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1491736
CAS RN: 1558225-52-7
M. Wt: 226.11 g/mol
InChI Key: HZSJKNBPWCTPHN-UHFFFAOYSA-N
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Description

8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), an important structural motif of various natural products and therapeutic lead compounds . THIQs have garnered significant attention due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ derivatives has seen considerable research interest. Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored . Multicomponent reactions (MCRs) are also considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .


Chemical Reactions Analysis

Various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been highlighted . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are of interest .

Scientific Research Applications

Organic Synthesis Techniques

A general route for synthesizing 8-substituted tetrahydroisoquinolines, including derivatives similar to 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline, involves steps such as nitration, reduction, and Sandmeyer-like reactions. This methodology facilitates the preparation of various substituted tetrahydroisoquinolines for further research applications (Rey, Vergnani, & Dreiding, 1985).

Natural Product Synthesis

Brominated tetrahydroisoquinolines, including structures related to this compound, have been isolated from natural sources such as the red alga Rhodomela confervoides. These compounds contribute to the exploration of marine natural products with potential biological activities (Ma et al., 2007).

Biochemical Analysis

Biochemical Properties

8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines, which are neurotransmitters such as serotonin, dopamine, and norepinephrine. The interaction between this compound and monoamine oxidase can lead to the inhibition of the enzyme’s activity, resulting in increased levels of monoamines in the brain. This interaction is crucial for understanding the potential therapeutic effects of this compound in treating neurological disorders .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving neurotransmitters. By inhibiting monoamine oxidase, this compound can enhance the signaling of serotonin, dopamine, and norepinephrine, leading to improved mood and cognitive function. Additionally, this compound can affect gene expression by modulating the activity of transcription factors that respond to changes in neurotransmitter levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of monoamine oxidase. This inhibition occurs via the binding of the compound to the active site of the enzyme, preventing the breakdown of monoamines. The increased levels of monoamines can then interact with their respective receptors, leading to enhanced neurotransmission. Furthermore, this compound may also influence other molecular targets, such as ion channels and transporters, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is relatively high, allowing for prolonged studies without significant degradation. Over time, the inhibition of monoamine oxidase by this compound leads to sustained increases in monoamine levels, which can result in long-term changes in cellular function. These changes include alterations in neurotransmitter release, receptor sensitivity, and gene expression patterns .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit monoamine oxidase without causing significant adverse effects. At higher doses, this compound may lead to toxicity, manifesting as neurotoxicity or hepatotoxicity. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of monoamines. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. The interaction of this compound with these enzymes can influence metabolic flux and alter the levels of various metabolites, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Transporters and binding proteins facilitate the movement of this compound within cells, ensuring its proper localization and accumulation in target tissues. These transport mechanisms are essential for the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with monoamine oxidase and other molecular targets. Post-translational modifications, such as phosphorylation, can influence the localization and activity of this compound, directing it to specific cellular compartments or organelles. Understanding these localization mechanisms is essential for elucidating the compound’s biochemical effects .

properties

IUPAC Name

8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-4-8-2-3-12-6-9(8)10(11)5-7/h4-5,12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSJKNBPWCTPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CNCC2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1558225-52-7
Record name 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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